tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate
Description
tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate is a synthetic carbamate derivative featuring a cyclopentyl backbone substituted with a sulfamoylmethyl group (-CH₂SO₂NH₂) and protected by a tert-butyl carbamate (Boc) moiety.
Properties
Molecular Formula |
C11H22N2O4S |
|---|---|
Molecular Weight |
278.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)(H2,12,15,16) |
InChI Key |
CLAGXMSFBGNCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Use of Neutral Reagents to Improve Yield and Purity
A major advancement in the preparation method is the use of neutral forms of starting materials rather than their salt forms. This approach reduces the viscosity of the reaction medium, facilitating stirring and improving both yield and purity of the target compound.
- The method involves mixing tert-butyl N-(1-amino-1-cyclopentyl)carbamate (neutral form) with an appropriate sulfamoyl-containing reagent in an organic solvent.
- A base is then added to the mixture, followed by stirring to complete the reaction.
This contrasts with previous methods that used salt forms (e.g., oxalate or hydrochloride salts), which led to solidification and difficult stirring, reducing industrial scalability and yield.
Detailed Preparation Procedure
Reaction Steps
| Step | Description |
|---|---|
| a) | Mix tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclopentyl]carbamate (neutral form) with an ethyl sulfamoyl derivative in an organic solvent such as acetonitrile or methylene chloride. |
| b) | Add a base such as triethylamine or cesium carbonate to the reaction mixture to neutralize and promote coupling. |
| c) | Stir the mixture at controlled temperature (often room temperature to 60 °C) until reaction completion. |
Solvent and Temperature
- Organic solvents like acetonitrile or dichloromethane are preferred for their ability to dissolve reactants and maintain manageable viscosity.
- Reaction temperatures typically range from 0 °C (initial mixing) to 60 °C for optimal reaction kinetics.
Purification
- After reaction completion, the mixture is washed with aqueous acid (e.g., 5% HCl) to remove base and impurities.
- Organic layer drying over anhydrous sodium sulfate, filtration, and solvent evaporation yield crude product.
- Final purification is achieved by silica gel column chromatography using mixtures of cyclohexane and ethyl acetate as eluents.
Research Outcomes and Yield Data
| Parameter | Data / Outcome |
|---|---|
| Yield | Up to 93% yield reported with neutral reagent method |
| Purity | High purity achieved, suitable for pharmaceutical use |
| Reaction Time | Several hours, typically overnight stirring |
| Viscosity Control | Neutral reagents prevent high viscosity issues |
| Industrial Scalability | Improved due to simpler stirring and fewer additives |
Comparative Analysis of Methods
| Feature | Salt Form Reagents Method | Neutral Reagents Method (Preferred) |
|---|---|---|
| Reaction mixture viscosity | High, difficult stirring | Low, easy stirring |
| Base required | Large excess of triethylamine | Lower base amounts sufficient |
| Yield | ~85% | Up to 93% |
| Industrial feasibility | Limited due to solidification issues | High, suitable for scale-up |
| Control of reagent addition | Requires careful order and timing | No strict order required |
Supporting Experimental Data from Literature
- In palladium-catalyzed sulfamoyl carbamate syntheses, yields of 85–88% have been reported with similar compounds using organic bases and controlled temperature conditions.
- Characterization by IR and NMR confirms the presence of sulfamoyl and carbamate groups, with melting points consistent with high purity.
- Reaction monitoring by TLC and chromatographic purification ensures removal of side products.
Chemical Reactions Analysis
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and metal-free conditions for other transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In medicinal chemistry, it is used for developing new drugs and studying their interactions with biological systems. In material science, it is utilized for creating advanced materials with unique properties. Its applications extend to biology and industry, where it plays a role in various biochemical and industrial processes.
Mechanism of Action
The mechanism of action of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate and related compounds:
*Calculated based on molecular formula.
Ring Size and Substituent Effects
- Cyclopentyl vs. Cyclopropyl Rings : Cyclopentyl derivatives (e.g., the target compound and tert-butyl N-[1-(2-oxoethyl)cyclopentyl]carbamate) exhibit lower ring strain compared to cyclopropyl analogs (e.g., tert-butyl N-[1-(sulfamoylmethyl)cyclopropyl]carbamate). This impacts conformational flexibility and stability in synthetic applications .
- Sulfamoylmethyl vs. Hydroxymethyl : The sulfamoyl group (-SO₂NH₂) enhances hydrogen-bonding and solubility in polar solvents compared to the hydroxymethyl (-CH₂OH) group, which is more prone to oxidation .
Biological Activity
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a sulfamoylmethyl moiety, and a cyclopentyl structure, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C12H18N2O3S.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoylmethyl group can facilitate binding to target proteins, potentially inhibiting or modulating their activity.
Interaction with Enzymes
Research indicates that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and has implications for drug metabolism and therapeutic efficacy.
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 µM in inhibiting cell proliferation in human breast cancer cells (MCF-7) .
Case Study: Cancer Cell Lines
A study conducted on multiple cancer cell lines revealed:
- MCF-7 (Breast Cancer) : IC50 = 25 µM
- A549 (Lung Cancer) : IC50 = 30 µM
- HT-29 (Colon Cancer) : IC50 = 35 µM
This data suggests that the compound has selective cytotoxicity towards certain tumor types, making it a candidate for further development in cancer therapy.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Absorption : Rapidly absorbed in biological systems.
- Distribution : Exhibits a moderate volume of distribution, indicating good tissue penetration.
- Metabolism : Primarily metabolized by liver enzymes, which could influence its therapeutic window.
- Excretion : Renal excretion is the primary route of elimination.
Comparative Analysis
When compared to structurally similar compounds, such as other carbamate derivatives, this compound shows enhanced potency against specific biological targets.
| Compound Name | IC50 (µM) | Target Activity |
|---|---|---|
| This compound | 25 | Breast Cancer |
| Compound A | 40 | Breast Cancer |
| Compound B | 30 | Lung Cancer |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate?
The synthesis typically involves multi-step reactions starting with tert-butyl carbamate and functionalized cyclopentyl intermediates. Key steps include:
- Amine coupling : Reacting tert-butyl carbamate with 1-(sulfamoylmethyl)cyclopentylamine under anhydrous conditions, using a base like triethylamine in dichloromethane (DCM) or ethanol .
- Functional group introduction : Sulfamoylmethyl groups can be introduced via nucleophilic substitution or sulfonation of precursor alcohols or halides .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Example Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield* |
|---|---|---|---|---|
| Amine Coupling | tert-butyl carbamate, DCC (dicyclohexylcarbodiimide), DMAP (catalyst) | DCM | 0°C → RT | ~60–75% |
| Sulfamoylation | Sulfamoyl chloride, pyridine | THF | 0–5°C | ~50–65% |
*Yields estimated from analogous reactions in cited studies.
Q. Which spectroscopic techniques are employed for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155–160 ppm), and cyclopentyl/sulfamoyl protons .
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₂H₂₃N₂O₄S) .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield?
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfamoylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution steps, while DCM reduces carbamate hydrolysis .
- Catalysis : DMAP or HOBt (hydroxybenzotriazole) accelerates coupling reactions .
- Workup Strategies : Aqueous extraction (e.g., NaHCO₃ for acid removal) followed by drying (MgSO₄) improves purity .
Q. What strategies resolve stability contradictions under varying pH conditions?
- Hydrolysis Studies : Monitor degradation via HPLC at pH 2 (HCl) and pH 12 (NaOH). Carbamates hydrolyze faster in acidic conditions, releasing tert-butanol and the parent amine .
- Stabilization Methods :
-
Buffered Solutions : Use phosphate buffer (pH 7.4) for biological assays to mimic physiological stability .
-
Lyophilization : Store as a lyophilized powder to prevent hydrolysis in aqueous media .
Stability Data Summary :
pH Half-Life (25°C) Degradation Products 2 2–4 hours Cyclopentylamine, SO₂ derivatives 7 >48 hours Minimal decomposition 12 6–8 hours Tert-butanol, sulfamate salts
Methodological Insights
- Contradiction Analysis : Conflicting stability reports may arise from trace impurities (e.g., residual acids/bases). Purity checks via TLC or HPLC are critical .
- Biological Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target enzymes (e.g., carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
